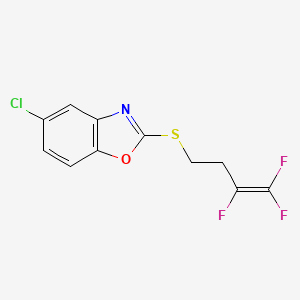
2-(3-Aminopropylamino)-3-methylpyridine
説明
2-(3-Aminopropylamino)-3-methylpyridine, also known as 3-MAP or 2,3-dimethyl-2,3-dihydropyridine-5,6-diamine, is a chemical compound that has been widely studied for its potential therapeutic applications. This compound belongs to the class of pyridine derivatives and has been found to exhibit a range of biochemical and physiological effects.
作用機序
The exact mechanism of action of 2-(3-Aminopropylamino)-3-methylpyridine is not fully understood. However, studies have suggested that it may exert its effects through the inhibition of various enzymes and signaling pathways. For example, 2-(3-Aminopropylamino)-3-methylpyridine has been found to inhibit the activity of protein kinase C, which plays a key role in cell signaling and proliferation.
Biochemical and Physiological Effects:
In addition to its potential therapeutic applications, 2-(3-Aminopropylamino)-3-methylpyridine has been found to exhibit a range of biochemical and physiological effects. Studies have shown that 2-(3-Aminopropylamino)-3-methylpyridine can modulate the activity of various neurotransmitters, including dopamine and serotonin. Additionally, 2-(3-Aminopropylamino)-3-methylpyridine has been found to enhance the activity of the immune system, with studies showing that it can increase the production of cytokines and other immune mediators.
実験室実験の利点と制限
One advantage of using 2-(3-Aminopropylamino)-3-methylpyridine in lab experiments is its relatively low toxicity. Studies have shown that 2-(3-Aminopropylamino)-3-methylpyridine has a low LD50 and does not exhibit significant toxicity at therapeutic doses. Additionally, 2-(3-Aminopropylamino)-3-methylpyridine is relatively easy to synthesize and purify, making it a convenient compound for use in lab experiments. However, one limitation of using 2-(3-Aminopropylamino)-3-methylpyridine is its limited solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.
将来の方向性
There are many potential future directions for research on 2-(3-Aminopropylamino)-3-methylpyridine. One area of interest is the development of novel anticancer therapies based on 2-(3-Aminopropylamino)-3-methylpyridine and related compounds. Additionally, further research is needed to fully elucidate the mechanism of action of 2-(3-Aminopropylamino)-3-methylpyridine and to identify potential therapeutic targets. Finally, studies are needed to explore the potential use of 2-(3-Aminopropylamino)-3-methylpyridine in other areas, such as neurodegenerative diseases and infectious diseases.
科学的研究の応用
2-(3-Aminopropylamino)-3-methylpyridine has been extensively studied for its potential therapeutic applications. One area of research has focused on its use as a potential anticancer agent. Studies have shown that 2-(3-Aminopropylamino)-3-methylpyridine can induce apoptosis in cancer cells and inhibit tumor growth in vitro and in vivo. Additionally, 2-(3-Aminopropylamino)-3-methylpyridine has been found to exhibit antiviral properties, with studies showing that it can inhibit the replication of HIV and other viruses.
特性
IUPAC Name |
N'-(3-methylpyridin-2-yl)propane-1,3-diamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3/c1-8-4-2-6-11-9(8)12-7-3-5-10/h2,4,6H,3,5,7,10H2,1H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQVVPVYSYDCLFY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)NCCCN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[3-(2-Chloro-4-methylphenyl)-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid](/img/structure/B2606560.png)
![2-(4-Fluorophenyl)-1-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]ethan-1-one](/img/structure/B2606562.png)
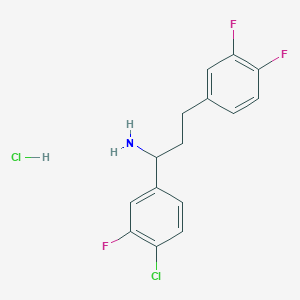
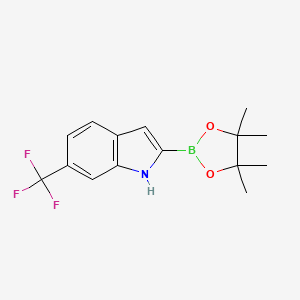
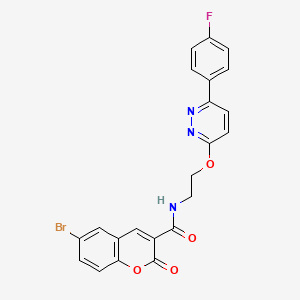
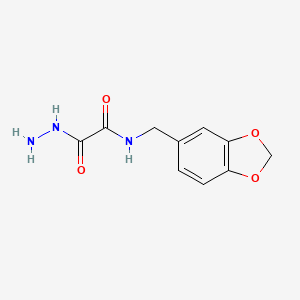

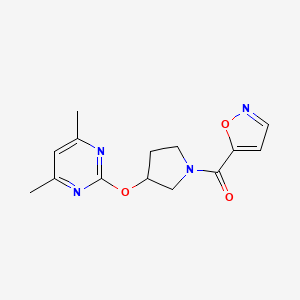
![(E)-N-(benzo[d]thiazol-5-yl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2606574.png)
![4-(2,3-dihydroindol-1-ylsulfonyl)-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2606575.png)
![2-(6-benzyl-2-methyl-5,7-dioxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2606577.png)
